molecular formula C24H19FN2O5 B11360602 N-(3,4-dimethoxybenzyl)-6-fluoro-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-(3,4-dimethoxybenzyl)-6-fluoro-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11360602
M. Wt: 434.4 g/mol
InChI Key: OQUKSNTZWYCXBA-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-FLUORO-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a chromene core, substituted with various functional groups, including methoxy, fluoro, and pyridinyl groups. These substitutions confer unique chemical and biological properties to the compound, making it a subject of extensive research.

Preparation Methods

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-FLUORO-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic synthesis techniques. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-FLUORO-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-FLUORO-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-FLUORO-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling .

Comparison with Similar Compounds

N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-FLUORO-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2,4-Dimethoxyphenyl)methyl-N-(2-pyridin-2-ylethyl)oxamide: This compound shares similar functional groups but differs in its core structure.

    N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)-pyrimidin-4-yl)thio)acetamide: This compound has a similar substitution pattern but a different core structure.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinazoline: This compound has a different core but similar substituents

The uniqueness of N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-FLUORO-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H19FN2O5

Molecular Weight

434.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-6-fluoro-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C24H19FN2O5/c1-30-20-8-6-15(11-21(20)31-2)14-27(23-5-3-4-10-26-23)24(29)22-13-18(28)17-12-16(25)7-9-19(17)32-22/h3-13H,14H2,1-2H3

InChI Key

OQUKSNTZWYCXBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)F)OC

Origin of Product

United States

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